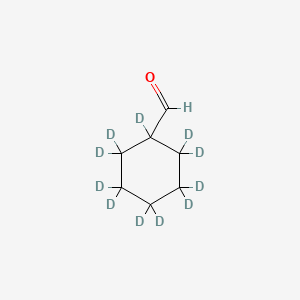
Cyclohexanecarboxaldehyde-d11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanecarboxaldehyde-d11 is a deuterated form of cyclohexanecarboxaldehyde, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique properties, which include increased stability and distinct spectroscopic characteristics. The molecular formula for this compound is C7D11O.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanecarboxaldehyde-d11 can be synthesized through several methods. One common approach involves the catalytic hydrogenation of cyclohexene in the presence of deuterium gas. The reaction typically requires a catalyst such as rhodium (III) oxide and is conducted under high pressure and temperature conditions . Another method involves the reduction of cyclohexanecarbonyl chloride using deuterated reducing agents like lithium tri-tert-butoxyaluminum hydride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of high-pressure reactors and continuous flow systems allows for efficient production. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxaldehyde-d11 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to cyclohexanecarboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it to cyclohexanemethanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Cyclohexanecarboxylic acid.
Reduction: Cyclohexanemethanol.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclohexanecarboxaldehyde-d11 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in mechanistic studies.
Biology: Employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Utilized in the development of pharmaceuticals and as a reference compound in drug metabolism studies.
Industry: Applied in the production of specialty chemicals and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of cyclohexanecarboxaldehyde-d11 involves its interaction with various molecular targets. In oxidation reactions, it undergoes nucleophilic attack at the carbonyl center, leading to the formation of carboxylic acids . In reduction reactions, the aldehyde group is reduced to an alcohol through the transfer of hydride ions . The deuterium atoms in this compound provide increased stability and distinct spectroscopic signatures, making it useful in mechanistic studies.
Comparison with Similar Compounds
Cyclohexanecarboxaldehyde-d11 can be compared with other similar compounds such as:
Cyclohexanecarboxaldehyde: The non-deuterated form, which has similar chemical properties but lacks the unique spectroscopic characteristics of the deuterated version.
Cyclohexanemethanol: The reduced form of cyclohexanecarboxaldehyde, which is an alcohol rather than an aldehyde.
Cyclohexanecarboxylic acid: The oxidized form, which is a carboxylic acid.
The uniqueness of this compound lies in its deuterium content, which provides enhanced stability and distinct spectroscopic properties, making it valuable in various scientific research applications.
Properties
Molecular Formula |
C7H12O |
|---|---|
Molecular Weight |
123.24 g/mol |
IUPAC Name |
1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C7H12O/c8-6-7-4-2-1-3-5-7/h6-7H,1-5H2/i1D2,2D2,3D2,4D2,5D2,7D |
InChI Key |
KVFDZFBHBWTVID-BZNVDYMVSA-N |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C=O)([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
C1CCC(CC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3R,5S,8R,9S,10R,17S)-4-chloro-17-(hydroxymethyl)-10,17-dimethyl-4,5,6,7,8,9,11,12,15,16-decahydro-3H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13443036.png)
![{1-[(3-bromo-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B13443049.png)
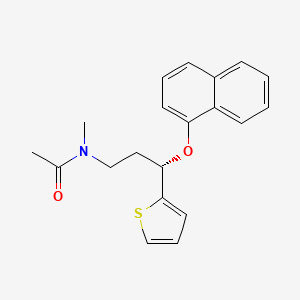
![N-[(+)-Jasmonoyl]-(L)-isoleucine](/img/structure/B13443070.png)


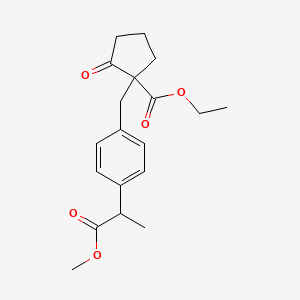
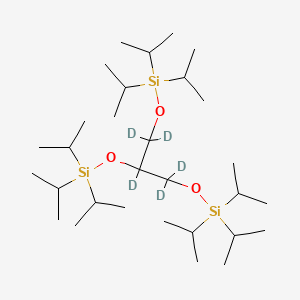
![4-Hydroxy-3-methoxy-Alpha-[(methyl-d3-amino)methyl]benzenemethanol](/img/structure/B13443097.png)
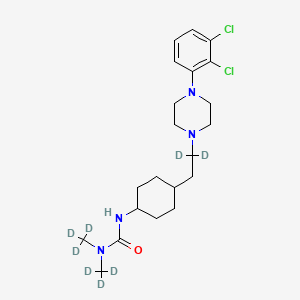
![methyl (2S,3Z)-6-chloro-2-hydroxy-3-[[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]hydrazinylidene]-1H-indene-2-carboxylate](/img/structure/B13443115.png)
![(1S,3R,5Z,7E)-1,3-Bis[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10(19)-triene-20-carboxaldehyde](/img/structure/B13443117.png)

